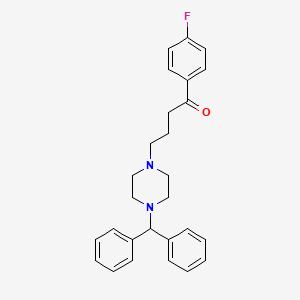
Dipfluzine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipfluzine, also known as this compound, is a useful research compound. Its molecular formula is C27H29FN2O and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. Neuroprotective Effects
Dipfluzine has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may help mitigate oxidative stress and neuronal cell death, providing a protective effect against neurotoxicity .
2. Antidepressant Activity
Clinical studies have suggested that this compound exhibits antidepressant-like effects. It is believed to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
3. Treatment of Motion Sickness
this compound is also utilized in the treatment of motion sickness due to its ability to stabilize vestibular function. This application highlights its role in managing symptoms associated with vestibular disorders .
Research into the toxicokinetics of this compound has identified acute toxicity levels and potential effects on liver and heart function at higher doses. Understanding these parameters is crucial for determining safe therapeutic windows and guiding clinical usage .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving animal models of Alzheimer's disease, this compound administration resulted in significant reductions in amyloid plaque formation and improved cognitive function as assessed by behavioral tests. This suggests its potential as a therapeutic agent in neurodegenerative conditions .
Case Study 2: Efficacy in Motion Sickness
A clinical trial evaluated the efficacy of this compound in patients suffering from motion sickness during travel. Results indicated a marked reduction in symptoms compared to placebo, supporting its use as an effective treatment option for vestibular disorders .
Propriétés
Numéro CAS |
89223-80-3 |
|---|---|
Formule moléculaire |
C27H29FN2O |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C27H29FN2O/c28-25-15-13-22(14-16-25)26(31)12-7-17-29-18-20-30(21-19-29)27(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-11,13-16,27H,7,12,17-21H2 |
Clé InChI |
BNUWAVBVXCLUJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
89223-80-3 |
Synonymes |
dipfluzine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















